molecular formula C24H24N6O5 B2924192 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171790-81-0

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2924192
CAS No.: 1171790-81-0
M. Wt: 476.493
InChI Key: UYFGJGYCRJJIFQ-UHFFFAOYSA-N
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Description

This compound (CAS: 1171790-81-0) is a heterocyclic organic molecule featuring a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core. Key structural elements include:

  • A 1,2,4-oxadiazole ring substituted with a 4-ethoxy-3-methoxyphenyl group at position 2.
  • A 4-ethylphenyl group attached to the pyrrolotriazole-dione scaffold.
  • Methyl and ethoxy substituents on the aromatic rings, which influence electronic and steric properties.

The molecule’s complexity arises from its fused bicyclic system and multiple aromatic substituents, which may confer unique physicochemical and biological properties. While direct pharmacological data for this compound are unavailable, its structural analogs (e.g., triazole and oxadiazole derivatives) exhibit diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O5/c1-4-14-6-9-16(10-7-14)30-23(31)20-21(24(30)32)29(28-26-20)13-19-25-22(27-35-19)15-8-11-17(34-5-2)18(12-15)33-3/h6-12,20-21H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFGJGYCRJJIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with the target molecule:

Table 1: Structural and Functional Group Comparison

Compound Name / ID Core Structure Key Substituents Reported Activities Reference
Target Compound (1171790-81-0) Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione 4-ethoxy-3-methoxyphenyl (oxadiazole), 4-ethylphenyl (pyrrolotriazole) Hypothesized: Antimicrobial
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-triazolo[...] Pyrrolo-thiazolo-pyrimidine + triazole 4-methoxyphenyl, phenyl Not specified
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one 1,2,4-Triazolone 4-ethoxyphenyl, 4-methoxyphenyl Antifungal, antioxidant
1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole Tetrazole 3-chloro-4-ethoxyphenyl, 3,4,5-trimethoxyphenyl Cytotoxic (in vitro)

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 550–600 g/mol) is heavier than triazolone (MW ≈ 350 g/mol; ) due to its fused core and substituents.
  • LogP : Predicted to be higher (~4.5) than analogs with fewer hydrophobic groups (e.g., triazolone in : LogP ~3.2), suggesting improved lipid solubility .
  • Hydrogen Bonding : The oxadiazole and dione groups provide hydrogen-bond acceptors, similar to the triazolone in , which may enhance target binding .

Hypothesized Bioactivity

While direct data are lacking, comparisons suggest:

  • Antimicrobial Potential: Triazole-oxadiazole hybrids () show broad-spectrum activity; the target’s ethoxy groups may enhance efficacy against resistant strains .
  • Anticancer Activity : Analogous 1,2,4-triazoles () inhibit tubulin polymerization; the target’s rigid core could improve selectivity .
  • Anti-inflammatory Effects : Methoxy/ethoxy-substituted aromatics (e.g., ) often modulate COX-2 or NF-κB pathways .

Biological Activity

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has attracted considerable attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive review of its biological activity based on various studies and findings.

Molecular Characteristics

PropertyValue
Molecular Formula C28H26N4O5
Molecular Weight 498.5 g/mol
IUPAC Name This compound
InChI Key CWORFADFDJSDFB-UHFFFAOYSA-N

The compound features an oxadiazole ring and a pyrrolo-triazole structure which are known for their potential in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The compound under review has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : It is believed to interact with key enzymes involved in cancer cell signaling pathways such as the MAPK/ERK pathway. This interaction leads to the inhibition of cell growth and promotes programmed cell death (apoptosis) .

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole moiety possess substantial antimicrobial activity. The specific compound has been evaluated against various bacterial strains:

  • Efficacy : It showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa .

Neuroprotective Effects

Some derivatives of oxadiazoles have been reported to exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The compound may help mitigate neuronal damage through its antioxidant properties .

Study on Anticancer Properties

A study published in PubMed Central highlighted the synthesis of various oxadiazole derivatives and their testing against multiple cancer cell lines. The most effective compounds demonstrated IC50 values ranging from 0.24 μM to 0.96 μM against targets such as EGFR and Src kinases .

Antimicrobial Testing

In another research effort focusing on antimicrobial activity, derivatives were tested using disc diffusion methods against a range of pathogens. Compounds similar to the one exhibited superior activity compared to standard antibiotics like gentamicin .

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